(2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
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Overview
Description
(2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide is an organic compound characterized by its complex structure, which includes a bromophenyl group, a furan ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes a reaction with an appropriate acylating agent to form the bromophenyl intermediate.
Coupling with Furan Derivative: The bromophenyl intermediate is then coupled with a furan derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Formamido Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxidation of the furan ring can yield furanones or other oxygenated compounds.
Reduction: Reduction of the bromophenyl group results in the formation of phenyl derivatives.
Substitution: Substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
- (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
- (2E)-N-(4-iodophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide lies in its bromophenyl group, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The presence of the bromine atom influences the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C21H17BrN2O3 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-14-4-6-15(7-5-14)20(25)24-19(13-18-3-2-12-27-18)21(26)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
InChI Key |
ORLYMOBQXBYZLQ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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